4-[(Furan-2-carbonyl)-amino]-2-hydroxy-benzoic acid
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Overview
Description
4-[(Furan-2-carbonyl)-amino]-2-hydroxy-benzoic acid is an organic compound that features both furan and benzoic acid moieties This compound is of interest due to its unique structural properties, which combine the reactivity of the furan ring with the functional versatility of the benzoic acid group
Scientific Research Applications
4-[(Furan-2-carbonyl)-amino]-2-hydroxy-benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Furan-2-carbonyl)-amino]-2-hydroxy-benzoic acid typically involves the reaction of furan-2-carboxylic acid with 2-hydroxybenzoic acid under specific conditions. One common method is the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the furan-2-carbonyl group and the amino group of the benzoic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(Furan-2-carbonyl)-amino]-2-hydroxy-benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group on the benzoic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a more reactive intermediate.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 4-[(Furan-2-carbonyl)-amino]-2-hydroxy-benzyl alcohol.
Substitution: Various substituted benzoic acid derivatives.
Mechanism of Action
The mechanism of action of 4-[(Furan-2-carbonyl)-amino]-2-hydroxy-benzoic acid involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the benzoic acid moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Shares the furan ring but lacks the benzoic acid moiety.
2-Hydroxybenzoic acid: Contains the benzoic acid moiety but lacks the furan ring.
4-Aminobenzoic acid: Similar structure but with an amino group instead of the furan-2-carbonyl group.
Uniqueness
This dual functionality makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
4-(furan-2-carbonylamino)-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c14-9-6-7(3-4-8(9)12(16)17)13-11(15)10-2-1-5-18-10/h1-6,14H,(H,13,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIIJMMNGKIFRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC(=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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